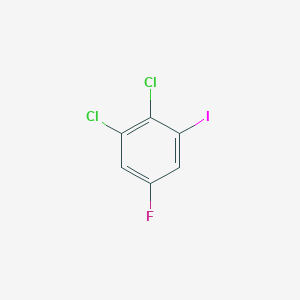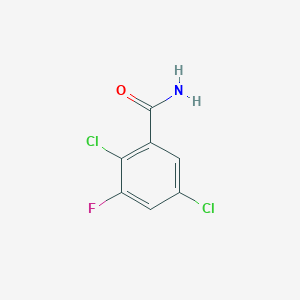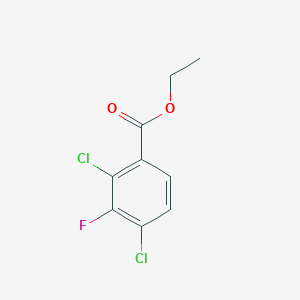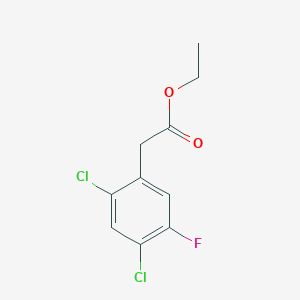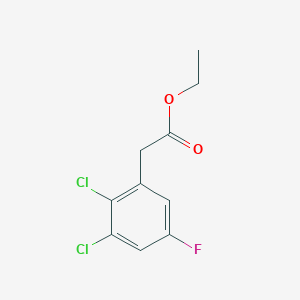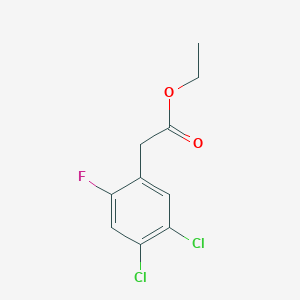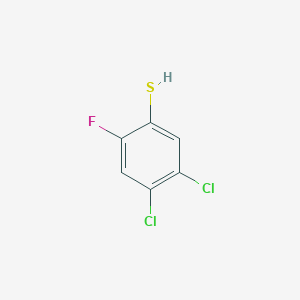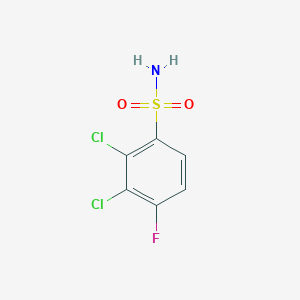
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline
Descripción general
Descripción
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline (BCTA) is a heterocyclic aromatic compound with a wide range of applications in the field of organic chemistry. BCTA has been used for the synthesis of various organic compounds, and is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. BCTA has also been studied for its potential use in medicinal chemistry, as an antifungal agent, and as an inhibitor of the enzyme acetylcholinesterase.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been used in a variety of scientific research applications, including its use as a synthetic intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in medicinal chemistry, as an antifungal agent, and as an inhibitor of the enzyme acetylcholinesterase. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant.
Mecanismo De Acción
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is an aromatic compound with a wide range of applications in the field of organic chemistry. The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depends on its specific application. For example, in its use as an antifungal agent, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline acts as an inhibitor of fungal growth by blocking the synthesis of ergosterol, a component of the fungal cell membrane. In its use as an inhibitor of the enzyme acetylcholinesterase, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline acts by blocking the enzyme’s active site, thus preventing the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depend on its specific application. In its use as an antifungal agent, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been shown to inhibit the growth of a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In its use as an inhibitor of the enzyme acetylcholinesterase, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been shown to inhibit the enzyme’s activity, thus preventing the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline in laboratory experiments include its low cost, its ease of synthesis, and its versatility in a variety of applications. The main limitation of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is its potential toxicity, as it is a halogenated aromatic compound. Therefore, it is important to use safety precautions when handling 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline in the laboratory.
Direcciones Futuras
Given its wide range of applications in organic chemistry, there are many potential future directions for the use of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline. These include its use in the synthesis of pharmaceuticals, pesticides, and other organic compounds; its use as an antifungal agent and inhibitor of the enzyme acetylcholinesterase; its use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant; and its potential use in the development of new drugs and therapies. Additionally, further research into the mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline and its potential toxicity is needed in order to fully understand its potential applications.
Propiedades
IUPAC Name |
4-bromo-5-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUNBCJRXWJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



